This compound is sourced from various chemical databases, including PubChem, where it is cataloged under the identifier CID 20027470. It falls under the category of substituted phenethylamines, which are known for their psychoactive properties. The presence of a chlorine atom in the phenyl ring contributes to its unique chemical reactivity and biological interactions.
The synthesis of 1-(3-Chlorophenyl)propan-2-amine typically involves several key steps:
This synthesis route is efficient and can be adapted for larger-scale production in industrial settings, often utilizing continuous flow reactors to enhance yield and purity.
The molecular structure of 1-(3-Chlorophenyl)propan-2-amine can be described as follows:
1-(3-Chlorophenyl)propan-2-amine participates in various chemical reactions:
For oxidation reactions, reagents such as potassium permanganate or chromium trioxide are commonly employed. For reduction, lithium aluminum hydride or sodium borohydride are preferred.
The mechanism of action of 1-(3-Chlorophenyl)propan-2-amine primarily involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for monoamines such as dopamine and norepinephrine:
This mechanism underlies its potential psychoactive effects and therapeutic applications in treating mood disorders.
The compound is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
1-(3-Chlorophenyl)propan-2-amine has several scientific applications:
It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its monoamine-releasing properties.
The compound is utilized in pharmacological studies examining its effects on neurotransmitter systems, making it valuable for research into drug development for conditions like depression and anxiety.
In addition to pharmaceutical applications, it may also find use in agrochemicals and other industrial chemicals due to its reactive nature.
1-(3-Chlorophenyl)propan-2-amine represents a structurally distinctive compound within the amphetamine derivative class, characterized by a chlorine atom at the meta-position of the phenyl ring. This modification confers unique physicochemical properties and biological activities that differentiate it from its parent structure and other positional isomers. As both a subject of fundamental medicinal chemistry research and a structural template for novel psychoactive substances (NPS), this compound occupies a significant niche in neuropharmacological investigations. Contemporary research focuses on elucidating its stereochemical properties, receptor interaction profiles, and metabolic pathways—knowledge essential for understanding structure-activity relationships within psychoactive compounds and developing analytical detection methodologies for public health monitoring [6] [7].
The synthesis of 1-(3-chlorophenyl)propan-2-amine emerged from systematic efforts to modify the amphetamine scaffold (1-phenylpropan-2-amine) to enhance receptor selectivity and explore structure-activity relationships. Early synthetic routes adapted classical amphetamine methodologies to incorporate the 3-chloro substituent. The Leuckart reaction served as the primary historical method, involving the reaction of 3-chlorophenylacetone with formamide or ammonium formate at elevated temperatures (120-165°C) to yield the racemic amine [6]. Alternative approaches included reductive amination of 3-chlorophenylacetone using sodium borohydride in the presence of ammonia, typically conducted at ambient temperature and yielding approximately 65-80% of the target compound [6].
Table 1: Synthetic Methodologies for 1-(3-Chlorophenyl)propan-2-amine
Synthetic Method | Key Reagents | Temperature Range | Yield (%) | Enantiomeric Form |
---|---|---|---|---|
Leuckart Reaction | Formamide/Formic Acid | 120-165°C | 70-85 | Racemic |
Reductive Amination | Ammonia/Sodium Borohydride | 0-25°C | 65-80 | Racemic |
Friedel-Crafts Alkylation | Aluminum Chloride | 0-25°C | 60-75 | Racemic |
Ritter Reaction | Allylbenzene/Acetonitrile | N/A | N/A | Racemic |
The compound's emergence in medicinal chemistry coincided with investigations into halogenated amphetamine derivatives during the mid-20th century, though it never achieved widespread therapeutic adoption compared to its unsubstituted counterpart. The 3-chloro substitution was strategically employed to modify electronic properties (Hammett constant σₘ = 0.37) and lipophilicity (predicted LogP ≈ 3.0), both factors influencing blood-brain barrier penetration and target engagement [6]. Unlike the 4-chloro positional isomer, which has been more extensively studied, the meta-substitution pattern in 1-(3-chlorophenyl)propan-2-amine creates distinct steric and electronic environments that affect molecular conformation and receptor binding geometries. These properties have made it a valuable probe compound for studying neurotransmitter transporter pharmacology, particularly regarding the impact of aromatic substitution patterns on monoamine transporter affinity and selectivity [3].
The structural architecture of 1-(3-chlorophenyl)propan-2-amine positions it as a strategic analog for investigating novel psychoactive substances (NPS), particularly within the amphetamine-type stimulant (ATS) class. Its core structure preserves the phenethylamine backbone—comprising a phenyl ring separated from an amine group by a two-carbon chain—while the meta-chloro substituent introduces steric and electronic modifications that significantly alter receptor binding profiles compared to unsubstituted amphetamine [5]. This molecular framework allows researchers to systematically investigate how halogenation patterns influence pharmacological activity, metabolic stability, and blood-brain barrier permeability.
The emergence of this compound in NPS research reflects broader trends in the design of non-controlled psychoactive substances. By 2014, novel phenethylamines constituted approximately 17% of newly identified NPS, with structural modifications frequently involving halogenation, ring substitution, or chain elongation to circumvent drug control legislation while retaining psychoactive properties . The meta-chloro configuration in 1-(3-chlorophenyl)propan-2-amine represents a deliberate structural choice that balances several factors: enhanced metabolic stability compared to ortho-substituted analogs (due to reduced steric hindrance of metabolic enzymes), altered receptor affinity profiles relative to para-substituted isomers, and retention of sufficient lipophilicity (LogP ≈ 3.0) for central nervous system penetration [6].
Table 2: Impact of Structural Features on Pharmacological Profile
Structural Feature | Biological Consequence | Research Utility |
---|---|---|
Meta-Chloro Substituent | Alters electron density distribution and steric bulk at binding site | Probes neurotransmitter receptor sensitivity to aromatic modifications |
Chiral Center at C2 | Enantiomers exhibit differential receptor binding and transporter interactions | Investigates stereoselectivity in monoamine transporter inhibition/release |
Unsubstituted Amine Function | Enables salt formation and influences hydrogen bonding capacity | Explores ionization effects on blood-brain barrier penetration and target engagement |
The chlorine atom at the meta-position induces distinctive electronic effects on the aromatic system, moderately withdrawing electrons through inductive effects while exhibiting minimal resonance contributions. This electronic configuration influences cation-π interactions with neurotransmitter transporters, potentially altering binding kinetics compared to non-halogenated analogs. Research on structurally related compounds indicates that meta-substitution often preserves affinity for dopamine transporters (DAT) while modulating serotonin transporter (SERT) interactions—a selectivity profile relevant to reduced psychedelic effects and enhanced stimulant properties [3].
The stereochemistry at the chiral center (C2) further differentiates pharmacological activity. Early evidence suggests the (R)-enantiomer may demonstrate greater potency at monoamine transporters compared to the (S)-configuration, mirroring observations in other amphetamine derivatives. This stereoselectivity arises from differential binding orientations within transporter proteins' active sites, where the spatial arrangement of the chloro substituent relative to the amine group creates distinct interaction patterns with key amino acid residues [6]. Contemporary analytical approaches, particularly chiral chromatography and X-ray crystallography (where feasible), enable detailed investigation of these enantioselective interactions, providing insights into transporter binding pocket geometries and informing the design of more selective pharmacological tools [6].
1-(3-Chlorophenyl)propan-2-amine occupies a specialized niche within the amphetamine derivative classification system, specifically categorized as a monosubstituted halogenated amphetamine. Chemically, it differs from its parent compound amphetamine (1-phenylpropan-2-amine) solely through the addition of a chlorine atom at the meta-position of the phenyl ring, resulting in the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol [6] [7]. Its structural characteristics align with the broader class of amphetamine-type stimulants (ATS), defined by the United Nations Office on Drugs and Crime as "substances related to amphetamine" that share core structural motifs and stimulant properties [5].
The meta-chloro configuration creates distinct electronic and steric properties compared to ortho- and para-substituted halogenated amphetamines. Unlike para-substituted analogs where the halogen resides in direct conjugation with the aliphatic side chain, the meta-position places the chlorine atom asymmetrically relative to the propylamine linkage, creating a dipole moment that influences molecular recognition at biological targets. This positional isomerism significantly impacts receptor binding profiles: meta-substituted derivatives typically exhibit different transporter inhibition ratios (DAT:SERT) compared to their ortho- and para-counterparts, resulting in modified psychoactive profiles [3] [6].
Table 3: Comparative Analysis of Regioisomeric Chloroamphetamine Derivatives
Compound | Molecular Formula | Substituent Position | Key Structural Distinction |
---|---|---|---|
1-(3-Chlorophenyl)propan-2-amine (Target) | C₉H₁₂ClN | meta- | Asymmetric steric environment; moderate dipole moment |
1-(2-Chlorophenyl)propan-2-amine | C₉H₁₂ClN | ortho- | Steric hindrance near side chain; distorted ring geometry |
1-(4-Chlorophenyl)propan-2-amine | C₉H₁₂ClN | para- | Symmetric structure; maximal resonance effects |
3-(3-Chlorophenyl)propan-1-amine | C₉H₁₂ClN | side chain isomer | Primary amine; flexible backbone |
Stereochemistry critically defines the compound's pharmacological identity. The chiral center at the beta-carbon (C2) generates two enantiomers: (R)-1-(3-chlorophenyl)propan-2-amine and (S)-1-(3-chlorophenyl)propan-2-amine. These enantiomers exhibit distinct pharmacological profiles due to differential interactions with chiral biological targets, particularly monoamine transporters and receptors. The (R)-enantiomer, formally named (2R)-1-(3-chlorophenyl)propan-2-amine under IUPAC nomenclature (CAS# 26632-69-9), demonstrates greater potency in behavioral assays, reflecting enhanced interactions with central nervous system targets [6]. The Cahn-Ingold-Prelog priority rules assign the R configuration when the substituents (3-chlorophenyl group > amine group > methyl group > hydrogen) are arranged counterclockwise around the chiral center [6].
Pharmacologically, 1-(3-chlorophenyl)propan-2-amine functions primarily through interactions with monoamine neurotransmitter systems. Evidence suggests it acts as a dopamine-releasing agent or reuptake inhibitor at the dopamine transporter (DAT), with secondary effects on norepinephrine transport. This activity profile stems from structural similarities to established transporter substrates like cathinone, though the tert-butylamine group present in analogs like bupropion can shift activity toward uptake inhibition rather than release [3]. The meta-chloro substitution likely enhances molecular rigidity and lipophilicity compared to unsubstituted amphetamine, potentially increasing blood-brain barrier permeability and metabolic stability—properties relevant to its detection as an environmental contaminant in water systems at concentrations requiring highly sensitive analytical methods (detection limits ~0.02-0.06 ng/mL) [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2